molecular formula C26H31N3O6 B2481876 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate CAS No. 1351648-04-8

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate

Cat. No.: B2481876
CAS No.: 1351648-04-8
M. Wt: 481.549
InChI Key: SMJUMZFHHICYLO-UHFFFAOYSA-N
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Description

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate is a useful research compound. Its molecular formula is C26H31N3O6 and its molecular weight is 481.549. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds

    Derivatives of imidazolines and benzimidazoles, like the compound , are synthesized for various applications, including as intermediates in pharmaceuticals and agrochemicals (Anisuzzaman et al., 2000).

  • Antimycotic Activity

    Similar compounds have been synthesized and evaluated for their antimycotic (antifungal) activity, highlighting the medicinal potential of these chemical structures (Raga et al., 1992).

  • Crystal and Molecular Structures

    Studies have been conducted to determine the crystal and molecular structures of related benzimidazole derivatives, which are crucial for understanding their chemical properties and potential applications (Richter et al., 2023).

Biological Applications

  • Antioxidant and Antimicrobial Activities

    Benzimidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, providing insight into their potential use in therapeutic applications (Bassyouni et al., 2012).

  • Antibacterial and Antifungal Activities

    Similar compounds containing azole and piperazine structures have been designed and shown to have significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Gan et al., 2010).

  • Cytotoxic Studies and Docking Studies

    The compound and its derivatives have been synthesized and characterized for their cytotoxic properties, which are essential for their potential use in cancer treatment (Govindhan et al., 2017).

Chemical Properties and Applications

  • Corrosion Inhibition Properties

    Research on benzimidazole derivatives has shown their effectiveness as corrosion inhibitors, an application that can be extended to related compounds (Ammal et al., 2018).

  • Synthesis of Related Substances

    The synthesis of related substances, including benzimidazole derivatives, contributes to quality control in pharmaceuticals, showing the importance of these compounds in drug development (Jiangxi, 2014).

  • Self-Assembly and Porosity

    Studies on benzimidazole derivatives have explored their self-assembly into porous frameworks, which could have implications for material science and catalysis (Mouchaham et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. Compounds containing imidazole rings are often involved in interactions with enzymes and receptors .

Properties

IUPAC Name

1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2.C2H2O4/c1-17-12-22-23(13-18(17)2)27(16-25-22)15-20-8-10-26(11-9-20)24(28)14-19-4-6-21(29-3)7-5-19;3-1(4)2(5)6/h4-7,12-13,16,20H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJUMZFHHICYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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